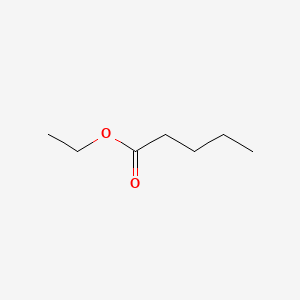

Ethyl valerate

Description

Properties

IUPAC Name |

ethyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-5-6-7(8)9-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMAFTSLXCXHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040161 | |

| Record name | Ethyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid | |

| Record name | Ethyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

144.00 to 145.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.21 mg/mL at 25 °C, Slightly soluble in ethanol, insoluble in water | |

| Record name | Ethyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.870-0.875 | |

| Record name | Ethyl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

539-82-2 | |

| Record name | Ethyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl pentanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95R258T4P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-91.2 °C | |

| Record name | Ethyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl valerate chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of Ethyl Valerate (B167501)

Introduction

Ethyl valerate, also known as ethyl pentanoate, is an organic ester with the molecular formula C7H14O2.[1] It is a colorless liquid characterized by a pleasant, fruity aroma, often compared to that of green apples or pineapple.[2][3] This property makes it a valuable compound in the flavor and fragrance industries, where it is used as a food additive and in cosmetic formulations.[1][4] Beyond its sensory applications, this compound serves as a solvent and an intermediate in the synthesis of other chemical compounds, including pharmaceuticals.[3][4] This guide provides a comprehensive overview of its chemical structure, core properties, and relevant experimental methodologies for its synthesis and analysis.

Chemical Structure and Identification

This compound is the ethyl ester of pentanoic acid (valeric acid). The structure consists of a five-carbon pentanoyl group attached to an ethoxy group.

References

Ethyl Valerate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Properties, Synthesis, Biological Activity, and Analytical Methods for Ethyl Valerate (B167501) (CAS Number: 539-82-2)

Abstract

Ethyl valerate, also known as ethyl pentanoate, is a fatty acid ester with the chemical formula C₇H₁₄O₂.[1] It is a colorless liquid characterized by a pleasant, fruity aroma, often likened to that of green apples.[2] While extensively utilized in the food and fragrance industries, its role as a short-chain fatty acid ester suggests potential applications in the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis and purification protocols, analytical methodologies, metabolic fate, and potential biological activities. Particular emphasis is placed on the signaling pathways associated with short-chain fatty acids, offering insights into the prospective pharmacological relevance of this compound for researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound is an organic compound with a molecular weight of approximately 130.18 g/mol .[3][4][5] Its fundamental properties are summarized in the table below, providing essential data for laboratory and developmental applications.

| Property | Value | Reference |

| CAS Number | 539-82-2 | [3][4][6][7] |

| Molecular Formula | C₇H₁₄O₂ | [3][4][5][6] |

| Molecular Weight | 130.18 g/mol | [3][4][5] |

| Appearance | Colorless liquid | [5][6] |

| Boiling Point | 144-145 °C | [2] |

| Density | 0.875 g/mL at 25 °C | [2] |

| Refractive Index | 1.401 at 20 °C | [2] |

| Solubility | Poorly soluble in water; miscible with organic solvents. | [1] |

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through several methods, with Fischer esterification being the most common. Enzymatic synthesis is also a viable and increasingly popular green alternative.

Chemical Synthesis: Fischer Esterification

This method involves the acid-catalyzed esterification of valeric acid with ethanol (B145695).

Experimental Protocol:

-

Reactants: Combine valeric acid (1.0 equivalent) and an excess of absolute ethanol in a round-bottom flask.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Neutralization: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude this compound can be further purified by distillation under reduced pressure or by column chromatography.

Enzymatic Synthesis

Immobilized lipases can be used as biocatalysts for the esterification of valeric acid and ethanol, offering a more environmentally friendly process.

Experimental Protocol:

-

Enzyme Preparation: Immobilize a lipase, such as from Burkholderia cepacia or Thermomyces lanuginosus, on a solid support like alginate or polyhydroxybutyrate (B1163853) (PHB) particles.[4][8]

-

Reaction Mixture: In a screw-capped flask, combine valeric acid and ethanol in a suitable organic solvent, such as heptane.[4][8] The molar ratio of the acid to alcohol and the enzyme concentration should be optimized.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37 °C) with shaking.[4]

-

Monitoring: Take aliquots at various time intervals to determine the reaction yield, often by titrating the remaining acid with a standardized solution of potassium hydroxide.[4]

-

Product Isolation: Once the desired conversion is achieved, the immobilized enzyme can be filtered off and the this compound can be isolated from the solvent, typically by evaporation.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Experimental Protocol:

-

Sample Preparation: For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate the this compound. An internal standard, such as ethyl heptadecanoate, should be added before extraction for accurate quantification.

-

GC Separation:

-

Column: A nonpolar capillary column, such as one with a dimethylpolysiloxane stationary phase, is suitable.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Program: A temperature gradient is used to separate the components of the sample. For example, starting at 50 °C and ramping up to 250 °C.

-

Carrier Gas: Helium is commonly used.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) is standard.

-

Mass Analyzer: A quadrupole or ion trap analyzer can be used.

-

Data Acquisition: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Metabolic Fate and Biological Activity

While this compound is primarily known as a flavoring agent, its structural similarity to endogenous short-chain fatty acids (SCFAs) suggests potential biological activities of interest to drug development professionals.

Metabolic Pathway of this compound

Upon ingestion, this compound is expected to undergo rapid hydrolysis in the gastrointestinal tract and blood, catalyzed by esterases.[9] This process breaks the ester bond, yielding ethanol and valeric acid (pentanoic acid).

The resulting valeric acid can then enter cellular metabolic pathways.

Potential Signaling Pathways

The biological effects of this compound are likely mediated by its hydrolysis product, valeric acid, which is a short-chain fatty acid. SCFAs are known to act as signaling molecules through two primary mechanisms:

-

Activation of G-protein-coupled receptors (GPCRs): SCFAs can bind to and activate specific GPCRs, namely GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A.[3][4][6] These receptors are expressed in various tissues, including the gut, adipose tissue, and immune cells, and their activation can influence inflammation, glucose metabolism, and lipid metabolism.[4][7]

-

Inhibition of histone deacetylases (HDACs): SCFAs, particularly butyrate, can inhibit HDACs, leading to changes in gene expression.[3][4] This mechanism is associated with anti-inflammatory effects and cellular differentiation.

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[10] However, available data suggest it may cause eye, skin, and respiratory system irritation.[10][11] Ingestion of large amounts may lead to gastrointestinal irritation and central nervous system depression.[10] A bacterial reverse mutation assay (Ames test) indicated that this compound was not mutagenic.[8] Further toxicological studies are warranted to fully characterize its safety profile for potential pharmaceutical applications.

Conclusion

This compound is a well-characterized compound with established applications in the flavor and fragrance industries. For professionals in research and drug development, its significance lies in its identity as a short-chain fatty acid ester. Its rapid in vivo hydrolysis to valeric acid suggests that it could serve as a pro-drug or delivery vehicle for this bioactive SCFA. The known signaling roles of SCFAs in modulating inflammation, metabolism, and gene expression open avenues for exploring the therapeutic potential of this compound in a range of pathological conditions. Further research is necessary to elucidate the specific biological effects and signaling pathways directly influenced by this compound and its metabolites, and to establish a comprehensive safety profile for its use in pharmaceutical formulations.

References

- 1. Ethyl pentanoate - Wikipedia [en.wikipedia.org]

- 2. In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

- 7. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound, 539-82-2 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of ethyl valerate (B167501) (also known as ethyl pentanoate), a key fragrance and flavor compound. This document outlines its core physicochemical properties, details the experimental protocols for their determination, and presents this information in a clear, accessible format for scientific and research applications.

Core Physicochemical Data

Ethyl valerate is a colorless liquid with a fruity odor, commonly used in the food and cosmetic industries.[1] Its fundamental physical properties, boiling point and density, are crucial for its application in various industrial processes, including formulation, quality control, and chemical synthesis.

The boiling point and density of this compound have been determined through various experimental measurements. The following table summarizes these key values from multiple sources, providing a consolidated reference.

| Property | Value | Conditions |

| Boiling Point | 144-145 °C | @ 760.00 mm Hg |

| 72-74 °C | @ 65.00 mm Hg | |

| Density | 0.870-0.875 g/mL | @ 25 °C |

| 0.877 g/cm³ | @ 20 °C |

Data sourced from multiple chemical and scientific databases.[2][3][4][5][6]

Experimental Protocols for Property Determination

Accurate determination of boiling point and density is fundamental in chemical analysis. The following sections detail standard laboratory protocols for measuring these properties for a liquid compound such as this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] Several methods can be employed for its determination, with the Thiele tube method and distillation being common laboratory techniques.[7][8]

Protocol: Thiele Tube Method

This method is advantageous as it requires only a small sample volume.[8]

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer. This entire setup is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure even heat distribution.

-

Heating: The side arm of the Thiele tube is gently and consistently heated.[8][9] Initially, trapped air will be expelled from the capillary tube. As the temperature approaches the boiling point of this compound, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.[9]

-

Measurement: Heating is discontinued (B1498344) once a steady stream of bubbles is observed. The liquid will begin to cool. The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[8][9]

Density is a fundamental physical property defined as the mass of a substance per unit volume.[10] It can be determined by accurately measuring the mass and volume of a sample.

Protocol: Mass and Volume Measurement

This is a straightforward and common method for determining the density of a liquid.[11]

-

Mass Measurement of Empty Container: An empty, dry measuring cylinder (or pycnometer for higher accuracy) is placed on a digital balance, and its mass is recorded after taring the balance to zero.[11]

-

Volume Measurement: A specific volume of this compound (e.g., 10 mL or 25 mL) is carefully transferred into the measuring cylinder. The volume should be read at the bottom of the meniscus with the eye level to the liquid surface to avoid parallax error.[10][11]

-

Mass Measurement of Filled Container: The measuring cylinder containing the this compound is reweighed, and the new mass is recorded.

-

Calculation: The mass of the this compound is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated using the formula: Density = Mass / Volume.[12]

This guide provides essential data and standardized methodologies for the determination of this compound's boiling point and density. Adherence to these protocols will ensure accurate and reproducible results critical for research, development, and quality assurance applications.

References

- 1. Human Metabolome Database: Showing metabocard for Ethyl pentanoate (HMDB0040297) [hmdb.ca]

- 2. This compound, 539-82-2 [thegoodscentscompany.com]

- 3. This compound | C7H14O2 | CID 10882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl pentanoate - Wikipedia [en.wikipedia.org]

- 5. This compound Ethyl pentanoate [sigmaaldrich.com]

- 6. This compound | 539-82-2 [chemicalbook.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. embibe.com [embibe.com]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. homesciencetools.com [homesciencetools.com]

The Solubility of Ethyl Valerate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of ethyl valerate (B167501) in various solvents, catering to researchers, scientists, and professionals in drug development. The document summarizes available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to Ethyl Valerate

This compound (also known as ethyl pentanoate) is an ester with the chemical formula C₇H₁₄O₂. It is a colorless liquid with a fruity odor, reminiscent of apples, and is used as a flavoring and fragrance agent. In the pharmaceutical industry, understanding the solubility of esters like this compound is crucial for various applications, including formulation development, purification processes, and as a reaction solvent.

Quantitative Solubility Data

The solubility of this compound has been determined in water, and it is known to be miscible with several organic solvents. However, comprehensive quantitative data across a wide range of solvents and temperatures is limited in publicly available literature.

Table 1: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100g of Solvent) | Reference |

| 25 | 0.221 | [1] |

Note: The solubility in water is often cited as being in the range of 2.21 to 2.23 g/L, which is equivalent to approximately 0.221 to 0.223 g/100g , assuming the density of water is 1 g/mL.

Qualitative Solubility in Organic Solvents:

This compound is generally described as being "soluble" or "miscible" with common organic solvents such as:

It is reported to be poorly soluble or "insoluble" in water, which aligns with the low quantitative value presented above[1].

Due to the scarcity of comprehensive experimental data, thermodynamic models such as UNIFAC (UNIQUAC Functional-group Activity Coefficients) can be employed to predict the solubility of this compound in various solvents. These models use group contribution methods to estimate activity coefficients, which are then used to calculate solubility.

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of this compound in various solvents using the established "shake-flask" method, followed by quantitative analysis.

Materials and Equipment

-

Materials:

-

This compound (high purity, >99%)

-

Solvents (analytical grade): Water (deionized), Methanol, Ethanol, Acetone, Diethyl Ether, n-Hexane

-

Internal standard for chromatography (e.g., ethyl hexanoate)

-

-

Equipment:

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Vials for sample storage

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV)

-

Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for Solubility Determination of this compound.

Detailed Shake-Flask Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed flasks. The presence of a separate liquid phase of this compound should be visible.

-

Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

-

Agitate the flasks at a constant speed for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary study can be conducted to determine the time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the flasks to stand in the thermostatic bath for at least 12 hours to allow for complete phase separation.

-

Carefully withdraw an aliquot from the solvent-rich phase using a syringe.

-

Immediately filter the aliquot through a syringe filter (0.45 µm) to remove any undissolved droplets of this compound.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical method. An internal standard should be added at this stage for accurate quantification.

-

Analytical Quantification

The concentration of this compound in the diluted samples can be determined using either Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Table 2: Example GC-FID Method Parameters

| Parameter | Value |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split mode) |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Table 3: Example HPLC-UV Method Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Calibration:

A series of standard solutions of this compound in the respective solvent with known concentrations should be prepared and analyzed to generate a calibration curve. The concentration of the unknown samples is then determined from this curve.

Conclusion

This guide provides the currently available solubility data for this compound and a detailed experimental framework for its determination. While quantitative data in organic solvents is not extensively documented, the provided protocols offer a robust methodology for researchers to generate this valuable information in their own laboratories. The use of thermodynamic prediction models can also serve as a useful tool in the absence of experimental data.

References

The Fruity Essence: A Technical Guide to the Natural Occurrence of Ethyl Valerate in Fruits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl valerate (B167501), a volatile ester, is a significant contributor to the characteristic aroma of many fruits, often described as fruity, sweet, and apple-like. Its presence and concentration are crucial in defining the sensory profile and consumer acceptance of various fruit varieties. This technical guide provides an in-depth overview of the natural occurrence of ethyl valerate in fruits, detailing its quantitative levels, the methodologies for its detection, and the biochemical pathways responsible for its synthesis. This information is intended to be a valuable resource for researchers in the fields of food science, analytical chemistry, and drug development, particularly for those interested in flavor chemistry, natural product analysis, and the biological activities of volatile compounds.

Quantitative Occurrence of this compound in Fruits

The concentration of this compound varies significantly among different fruit species and even between cultivars of the same fruit. This variation is influenced by genetic factors, ripening stage, and post-harvest conditions. The following table summarizes the quantitative data on this compound concentrations found in various fruits, as determined by gas chromatography-mass spectrometry (GC-MS) based methods.

| Fruit | Cultivar/Variety | Concentration (µg/kg) | Analytical Method | Reference |

| Apple | Malus domestica (General) | Present (Qualitative) | GC-MS | [1] |

| Red Delicious | Present (Qualitative) | GC-MS | [1] | |

| Strawberry | Fragaria x ananassa (General) | Present (Qualitative) | GC-MS | [2][3] |

| Various Cultivars | Present (Qualitative) | HS-SPME-GC-MS | [4] | |

| Pineapple | Ananas comosus (Pulp) | Present (Qualitative) | HS-SPME-GC-MS | [5] |

| Ananas comosus (Core) | Present (Qualitative) | HS-SPME-GC-MS | [5] | |

| Guava | Psidium guajava | Present (Qualitative) | Not Specified | |

| Plum | Prunus domestica | Present (Qualitative) | HS-SPME-GC-MS | [6] |

Note: Quantitative data for this compound is often reported as part of a larger volatile profile, and specific concentration values are not always available in the cited literature. "Present (Qualitative)" indicates that the compound was identified but not quantified.

Experimental Protocols for this compound Analysis

The analysis of volatile compounds like this compound in fruits is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method is favored for its sensitivity, simplicity, and solvent-free nature.

Detailed Methodology for HS-SPME-GC-MS Quantification of this compound

This protocol provides a general framework for the quantitative analysis of this compound in a fruit matrix. Optimization of specific parameters may be required depending on the fruit type and instrumentation.

1. Sample Preparation:

-

Homogenize a known weight of fresh fruit pulp (e.g., 5-10 g) in a blender.

-

Transfer the homogenate to a headspace vial (e.g., 20 mL).

-

Add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace. A typical ratio is 1:2 (w/v) of fruit to salt solution.

-

Add a known amount of an appropriate internal standard (e.g., ethyl heptanoate (B1214049) or a deuterated analog of this compound) for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis, including esters.

-

Equilibration: Place the sealed headspace vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate between the sample matrix and the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30-60 minutes) at the same temperature to allow the analytes to adsorb onto the fiber coating.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the GC-MS (e.g., at 250 °C) for a short period (e.g., 2-5 minutes) to thermally desorb the trapped volatile compounds onto the GC column.

-

Gas Chromatography:

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase (e.g., DB-WAX, HP-INNOWAX), is suitable for separating esters. A common column dimension is 30-60 m length, 0.25 mm internal diameter, and 0.25-0.50 µm film thickness.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40 °C) for a few minutes, then ramps up to a higher temperature (e.g., 220-240 °C) at a controlled rate (e.g., 5-10 °C/min) to separate the compounds based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard for generating mass spectra.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and accurate quantification of the target analyte (this compound) and the internal standard.

-

4. Quantification:

-

Identify this compound based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

-

Quantify the concentration of this compound by creating a calibration curve using standard solutions of this compound of known concentrations and the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of the standard solutions.

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is a multi-step enzymatic process. It begins with the biosynthesis of its precursors, valeric acid (pentanoic acid) and ethanol, followed by their esterification.

Biosynthetic Pathway of this compound

The biosynthesis of this compound primarily involves two key stages: the formation of valeryl-CoA and ethanol, and their subsequent condensation catalyzed by an alcohol acyltransferase (AAT). Valeric acid is a short-chain fatty acid that can be synthesized in plants through various metabolic pathways, including the β-oxidation of longer-chain fatty acids or from amino acid catabolism. Ethanol is produced via glycolysis and fermentation.

The final and crucial step is the esterification reaction where the acyl group from valeryl-CoA is transferred to ethanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which belong to the BAHD superfamily of acyltransferases.[7] The specificity of the AAT enzyme for its substrates (both the acyl-CoA and the alcohol) plays a significant role in determining the profile of volatile esters produced by a particular fruit.[8][9]

References

- 1. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Organic Volatile Markers Associated with Aroma during Maturation of Strawberry Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hst-j.org [hst-j.org]

- 5. studylib.net [studylib.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 8. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alcohol acetyltransferases and the significance of ester synthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

The Application of Ethyl Valerate in the Fragrance Industry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl valerate (B167501), also known as ethyl pentanoate, is a straight-chain ester recognized for its potent, fruity aroma, reminiscent of apples and pineapples. This technical guide provides an in-depth analysis of its applications within the fragrance industry. It details the physicochemical properties, odor profile, and safety assessments of ethyl valerate. Furthermore, this guide outlines comprehensive experimental protocols for its analysis and stability testing, crucial for formulation development. The content is designed to serve as a core resource for researchers, scientists, and professionals involved in the development of fragranced products.

Introduction

This compound (C7H14O2) is a volatile organic compound naturally found in various fruits such as apples, bananas, and strawberries.[1] In the fragrance industry, it is a key component used to impart sweet and fruity notes to a wide range of products, from fine fragrances to personal care items.[2][3] Its characteristic powerful and diffusive ethereal-fruity scent makes it a versatile ingredient in creating various fragrance compositions.[1] This guide explores the technical aspects of utilizing this compound in fragrance formulations, providing quantitative data and detailed methodologies for its evaluation.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in fragrance formulations. These properties influence its volatility, solubility, and stability in different product bases.

| Property | Value | Reference |

| Molecular Formula | C7H14O2 | [4] |

| Molecular Weight | 130.18 g/mol | |

| CAS Number | 539-82-2 | |

| Appearance | Colorless liquid | |

| Odor Profile | Fruity, apple, pineapple, sweet, green | [1] |

| Odor Threshold (in water) | 1.5 ppb | |

| Boiling Point | 144-145 °C | [1] |

| Melting Point | -91 °C | |

| Density | 0.875 g/mL at 25 °C | [1] |

| Refractive Index | 1.399-1.402 at 20 °C | |

| Flash Point | 38.9 °C | [5] |

| Vapor Pressure | 4.745 mmHg at 25 °C | |

| Water Solubility | 2.23 g/L | [1] |

Applications in the Fragrance Industry

This compound's primary application in the fragrance industry is as a fruity top-to-middle note in a variety of perfume compositions. Its powerful and diffusive nature provides an initial burst of freshness.

-

Fine Fragrances: It is used to create bright, fruity accords in floral, chypre, and gourmand fragrances.

-

Personal Care Products: In shampoos, body lotions, and soaps, it contributes a fresh and clean fruity scent.

-

Household Products: It can be found in air fresheners and cleaning products to impart a pleasant, fruity aroma.

The typical use level of this compound in fragrance concentrates can be up to 4.0%.

Safety and Regulatory Status

The safety of this compound as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM). The key findings from the safety assessment are summarized below.

| Endpoint | Result | Conclusion |

| Genotoxicity | Negative in BlueScreen assay and Ames test | Not expected to be genotoxic.[6] |

| Phototoxicity/Photoallergenicity | No significant UV/Vis absorption between 290 and 700 nm | Not expected to be photoirritating or photoallergenic.[6] |

| Skin Sensitization | Not a sensitizer (B1316253) in a murine Local Lymph Node Assay (read-across from pentyl propionate) | Does not present a concern for skin sensitization at current use levels.[6] |

| Repeated Dose Toxicity | No adverse effects observed at relevant exposure levels (read-across studies) | No significant systemic toxicity expected from fragrance use. |

This compound is listed as a fragrance ingredient by the International Fragrance Association (IFRA) and is generally recognized as safe (GRAS) for its use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification

This protocol outlines a standard method for the analysis of this compound in a fragrance oil.

Objective: To determine the purity of an this compound raw material and to quantify its concentration in a fragrance oil.

Methodology:

-

Sample Preparation:

-

Purity Assessment: Prepare a 1% (v/v) solution of the this compound raw material in a suitable solvent such as ethanol (B145695) or dichloromethane.

-

Quantification: Prepare a 1% (v/v) solution of the fragrance oil in the same solvent. Prepare a series of calibration standards of this compound in the same solvent at concentrations bracketing the expected concentration in the sample.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer Parameters: Electron ionization (EI) at 70 eV. Mass scan range of 40-350 amu.

-

-

Data Analysis:

-

Identification: Identify the this compound peak in the chromatogram based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

-

Purity Calculation: Calculate the purity of the raw material by dividing the peak area of this compound by the total peak area of all components in the chromatogram (assuming equal response factors for impurities).

-

Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Determine the concentration of this compound in the fragrance oil sample by interpolating its peak area on the calibration curve.

-

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol describes the process of characterizing the odor profile of this compound using a trained sensory panel.

Objective: To quantitatively describe the sensory attributes of this compound.

Methodology:

-

Panelist Selection and Training:

-

Select 10-12 individuals based on their ability to discriminate and describe different odors.

-

Train the panelists over several sessions to identify and scale the intensity of key aroma attributes (e.g., fruity, apple, pineapple, green, sweet) using reference standards.

-

-

Sample Preparation:

-

Prepare a 1% solution of this compound in a non-odorous solvent like diethyl phthalate (B1215562) or ethanol.

-

Present the sample in coded, capped glass vials.

-

-

Evaluation Procedure:

-

Panelists evaluate the samples in individual sensory booths under controlled conditions (temperature, humidity, and lighting).

-

For each sample, panelists rate the intensity of the agreed-upon sensory descriptors on a 15-cm line scale anchored with "low" and "high".

-

-

Data Analysis:

-

Convert the line scale ratings to numerical data.

-

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities.

-

Visualize the results using a spider plot or bar chart to represent the sensory profile of this compound.

-

Stability Testing

This protocol outlines a general procedure for assessing the stability of this compound in a cosmetic formulation.

Objective: To evaluate the chemical stability of this compound in a representative cosmetic base (e.g., a lotion or an alcohol-based spray) under accelerated and real-time conditions.

Methodology:

-

Sample Preparation:

-

Prepare the cosmetic formulation containing a known concentration of this compound.

-

Package the samples in the intended final packaging.

-

-

Storage Conditions:

-

Accelerated Stability:

-

40 °C / 75% Relative Humidity (RH) for 3 months.

-

50 °C for 2 months.

-

Freeze-thaw cycling (-10 °C to 25 °C, 3 cycles).

-

Photostability: Exposure to a controlled light source (e.g., Xenon lamp) to simulate sunlight exposure.

-

-

Real-Time Stability:

-

25 °C / 60% RH for the intended shelf life of the product (e.g., 12, 24 months).

-

-

-

Evaluation Intervals:

-

Test the samples at initial, 1, 2, and 3-month time points for accelerated studies, and at 3, 6, 12, 18, and 24-month intervals for real-time studies.

-

-

Analytical Methods:

-

Chemical Analysis: Use the GC-MS method described in section 5.1 to quantify the concentration of this compound at each time point. A decrease in concentration indicates instability.

-

Sensory Evaluation: Conduct an olfactory assessment at each time point to detect any changes in the fragrance profile.

-

Physical Evaluation: Observe any changes in the physical properties of the cosmetic base, such as color, pH, and viscosity.[3][7]

-

Stability Considerations:

-

Hydrolysis: Esters like this compound can be susceptible to hydrolysis, especially in aqueous formulations with acidic or alkaline pH.[8][9][10][11] This reaction breaks down the ester into valeric acid and ethanol, leading to a change in the odor profile.

-

Oxidation: While less common for simple esters, interaction with oxidizing agents in a formulation or exposure to air can potentially lead to degradation. The use of antioxidants in the formulation can mitigate this.[12]

-

Photostability: Exposure to UV light can induce degradation of fragrance molecules. The use of UV absorbers in the formulation or opaque packaging can enhance photostability.[1][12]

Visualizations

Fragrance Development Workflow

Caption: Workflow for incorporating this compound into a fragranced product.

Structure-Odor Relationship of this compound

Caption: Relationship between the chemical structure of this compound and its odor profile.

Conclusion

This compound is a valuable and widely utilized ingredient in the fragrance industry, prized for its characteristic fruity and sweet aroma. Its well-defined physicochemical properties, established safety profile, and versatility make it a staple in the perfumer's palette. This technical guide provides a comprehensive overview of the key aspects of this compound, from its fundamental properties to detailed analytical and stability testing protocols. The information presented herein is intended to support the informed and effective use of this important fragrance material in the development of a wide array of consumer products.

References

- 1. iltusa.com [iltusa.com]

- 2. Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O - PMC [pmc.ncbi.nlm.nih.gov]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. Ethyl pentanoate - Wikipedia [en.wikipedia.org]

- 5. This compound, 539-82-2 [thegoodscentscompany.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. certifiedcosmetics.com [certifiedcosmetics.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 11. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 12. orchadia.org [orchadia.org]

The Pivotal Role of Ethyl Valerate as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl valerate (B167501) (also known as ethyl pentanoate), a fatty acid ester with the chemical formula C7H14O2, is a versatile compound widely recognized for its pleasant, fruity aroma, leading to its extensive use in the flavor and fragrance industries.[1][2][3] Beyond these applications, ethyl valerate serves as a crucial intermediate in the pharmaceutical sector.[4][5][6][7] This technical guide provides an in-depth exploration of its synthesis, chemical properties, and, most importantly, its role as a precursor in the manufacturing of active pharmaceutical ingredients (APIs). We will delve into specific synthetic pathways, including its documented use in the synthesis of the major anticonvulsant, valproic acid, and in the development of novel antifungal agents. This document aims to be a comprehensive resource, complete with experimental protocols, quantitative data, and process diagrams to support research and development in medicinal chemistry.

Physicochemical Properties of this compound

This compound is a colorless liquid at room temperature, characterized by a strong, sweet, apple-like odor.[1] It is sparingly soluble in water but miscible with organic solvents such as ethanol (B145695) and ether.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C7H14O2 | [1][8] |

| Molecular Weight | 130.18 g/mol | [1][8] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, apple-like | [1][2] |

| Boiling Point | 144-145 °C | [2] |

| Density | 0.875 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.401 | [9] |

| Solubility | Sparingly soluble in water; miscible with organic solvents | [1] |

| CAS Number | 539-82-2 | [1][8] |

Synthesis of this compound

The industrial production of this compound is predominantly achieved through the Fischer esterification of valeric acid with ethanol, typically in the presence of an acid catalyst.[1][10] Additionally, enzymatic synthesis has been explored as a greener alternative.

Chemical Synthesis: Fischer Esterification

This classic method involves the reaction of valeric acid and ethanol under reflux with a strong acid catalyst, such as sulfuric acid.[10]

Experimental Protocol: Synthesis of this compound via Fischer Esterification

-

Materials: Valeric acid, absolute ethanol, concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine valeric acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux for several hours to drive the reaction to completion.[10]

-

After cooling, the excess ethanol can be removed by distillation.

-

The remaining mixture is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and purified by distillation to yield this compound.

-

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly route, operating under milder conditions. Lipases are commonly employed as biocatalysts for the esterification of valeric acid and ethanol.[11]

Experimental Protocol: Enzymatic Synthesis of this compound

-

Biocatalyst: Immobilized lipase (B570770) from Thermomyces lanuginosus (TLL) on polyhydroxybutyrate (B1163853) (PHB) particles.[11]

-

Reaction Medium: Heptane.[11]

-

Procedure:

-

Combine valeric acid (1,000 mM) and ethanol (1,000 mM) in heptane.[11]

-

Add the immobilized TLL-PHB biocatalyst (18% m/v).[11]

-

Agitate the mixture at 234 rpm and maintain the temperature at 30.5°C.[11]

-

Monitor the reaction progress by analyzing aliquots over time.

-

The product, this compound, can be isolated and purified from the reaction mixture.

-

Quantitative Data for this compound Synthesis

| Method | Catalyst/Enzyme | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield (%) | References |

| Fischer Esterification | 0.08%-SO3H-Bz-Al-SBA-15 | Ethanol | 79.84 | 2 h | 95 | [12] |

| Enzymatic (Immobilized) | T. lanuginosus Lipase (TLL-PHB) | Heptane | 30.5 | 105 min | ~92 | [11] |

| Enzymatic (Soluble) | Soluble T. lanuginosus Lipase | Heptane | 30.5 | 120 min | 82 | [11] |

| Enzymatic (Immobilized) | Burkholderia cepacia Lipase | Heptane | 37 | 120 h | ~90 |

This compound as a Precursor for Anticonvulsant Drugs: The Case of Valproic Acid

Valproic acid (2-propylpentanoic acid) is a widely used antiepileptic drug for treating various types of seizures.[13] While several synthetic routes to valproic acid exist, a notable method utilizes this compound as the starting material. This pathway involves the α,α-dialkylation of the ester.

Synthetic Pathway to Valproic Acid from this compound

A two-step method has been reported for the synthesis of sodium valproate, the salt of valproic acid, starting from ethyl pentanoate (this compound).[4] The overall process involves the reaction of this compound with a halogenated propane (B168953) in the presence of a strong base, followed by saponification of the resulting ester.[4] This synthesis route has a reported overall yield of 87%.[4]

The core of this synthesis is the α-alkylation of the this compound enolate. The process can be visualized as follows:

References

- 1. CN103040801B - Preparation and medical application of aromatic ring substituted this compound - Google Patents [patents.google.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. EP0293752A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts - Google Patents [patents.google.com]

- 9. Propyl 2-ethylpentanoate | C10H20O2 | CID 22012785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. EP0293753A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts - Google Patents [patents.google.com]

- 12. CN102241582A - Synthesis technology of sodium valproate - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Fischer Esterification Synthesis of Ethyl Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl valerate (B167501) via Fischer esterification. It includes a detailed examination of the reaction mechanism, experimental protocols for both traditional acid catalysis and modern catalytic systems, a comparative analysis of reaction conditions and yields, and methods for purification and characterization of the final product.

Introduction

Ethyl valerate, also known as ethyl pentanoate, is an ester with a characteristic fruity odor, often described as being similar to green apples. It finds extensive use as a flavoring and fragrance agent in the food, beverage, and cosmetic industries. Industrially, it is primarily synthesized through the Fischer esterification of valeric acid with ethanol (B145695).[1] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[2] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product.[2][3]

The Fischer Esterification Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The mechanism, initiated by an acid catalyst, is outlined below.[4]

Reaction Mechanism Pathway

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[4]

Caption: The reaction mechanism of Fischer esterification.

Experimental Protocols

This section details two distinct protocols for the synthesis of this compound: a classical approach using sulfuric acid and a more contemporary method employing an amino acid-based ionic liquid catalyst.

Protocol 1: Sulfuric Acid Catalyzed Synthesis

This protocol is adapted from standard Fischer esterification procedures.[5]

Materials:

-

Valeric acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine valeric acid and an excess of absolute ethanol (e.g., a 1:3 molar ratio). Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid) while cooling the flask in an ice bath. Add a boiling chip to the flask.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 1-2 hours.[5]

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water

-

5% aqueous sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted valeric acid). Caution: CO₂ evolution will occur. Vent the funnel frequently.

-

Saturated aqueous sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers.[5]

-

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification:

-

Filter the drying agent.

-

Purify the crude this compound by simple distillation. Collect the fraction boiling at approximately 145-146 °C.[6]

-

Protocol 2: Amino Acid Ionic Liquid Catalyzed Synthesis

This protocol is based on a high-yield synthesis using a Brønsted acidic amino acid ionic liquid, Proline bisulfate (ProHSO₄), as a recyclable catalyst.[7]

Materials:

-

Valeric acid

-

Ethanol

-

Proline bisulfate (ProHSO₄) ionic liquid catalyst

-

Round-bottom flask with a reflux condenser

-

Oil bath with a thermostat

Procedure:

-

Reaction Setup: In a round-bottom flask, combine valeric acid, ethanol (a slight excess may be used), and the Proline bisulfate catalyst.

-

Reaction: Heat the mixture in an oil bath equipped with a thermostat to 80 °C and maintain for 7 hours.[7]

-

Product Separation: After the reaction is complete, the mixture will form two liquid phases. The upper layer is the this compound product. Separate the product layer from the catalyst layer. The catalyst can be recycled for subsequent reactions.[7]

-

Purification: The product is of high purity and may not require further purification. If necessary, simple distillation can be performed.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound under different catalytic conditions and the physical and spectroscopic properties of the product.

Comparison of Reaction Conditions and Yields

| Catalyst | Reactant Ratio (Valeric Acid:Ethanol) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Selectivity (%) | Reference |

| H₂SO₄ | Not specified | Reflux | 1-2 | Typically high, but equilibrium limited | High | [8] |

| 0.08%-SO₃H-Bz-Al-SBA-15 | Not specified | 79.84 | 2 | 95 | 100 | [8] |

| Proline bisulfate (ProHSO₄) | Not specified | 80 | 7 | >99.9 (conversion) | 100 | [7] |

Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [8] |

| Molecular Weight | 130.18 g/mol | [8] |

| Boiling Point | 145-146 °C | [6] |

| Density | 0.877 g/cm³ | [6] |

| ¹H NMR (CDCl₃, ppm) | δ 0.92 (t, 3H), 1.25 (t, 3H), 1.30-1.70 (m, 4H), 2.27 (t, 2H), 4.12 (q, 2H) | [6] |

| ¹³C NMR (CDCl₃, ppm) | δ 13.7, 14.2, 22.3, 27.0, 34.1, 60.1, 173.8 | [6] |

| IR (cm⁻¹) | ~2960 (C-H), ~1735 (C=O), ~1180 (C-O) | [7] |

Experimental Workflow and Logic

The overall process for the synthesis, purification, and characterization of this compound via Fischer esterification can be visualized as a logical workflow.

Caption: A generalized workflow for this compound synthesis.

Conclusion

The Fischer esterification is a robust and widely applicable method for the synthesis of this compound. While traditional acid catalysis with sulfuric acid is effective, modern catalysts such as amino acid-based ionic liquids offer advantages in terms of higher yields, selectivity, and catalyst recyclability.[7] The choice of methodology will depend on the specific requirements of the research or development project, including scale, desired purity, and environmental considerations. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound for applications in research and drug development.

References

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. One moment, please... [operachem.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Alternative Synthesis Routes for Ethyl Valerate from γ-Valerolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternative synthesis routes for ethyl valerate (B167501) (EV) from γ-valerolactone (GVL), a biomass-derived platform molecule. The content herein focuses on catalytic pathways, detailing experimental protocols, quantitative performance data, and reaction mechanisms to facilitate research and development in sustainable chemistry and biofuel production.

Introduction

Ethyl valerate, a valuable chemical intermediate and potential biofuel additive, is traditionally synthesized through the esterification of valeric acid. The emergence of γ-valerolactone as a readily available, bio-based feedstock has spurred the development of alternative, more sustainable synthesis routes. This guide explores two primary catalytic strategies for the conversion of GVL to EV: a one-pot direct conversion and a two-step approach involving the intermediate formation of valeric acid.

One-Pot Synthesis of this compound from γ-Valerolactone

The direct conversion of GVL to EV in a single reactive step is an attractive approach due to its process intensification and potential for improved economics. This route typically employs bifunctional catalysts that possess both acidic and hydrogenation capabilities.

Copper-Catalyzed One-Pot Synthesis

Copper-based catalysts have shown significant promise for the one-pot synthesis of EV from GVL. These catalysts, often supported on mixed oxides like silica-zirconia, facilitate the necessary ring-opening, dehydration, and hydrogenation steps.

Catalyst Preparation (8% Cu on SiO₂-ZrO₂):

-

A silica-zirconia support is prepared.

-

The support is impregnated with an aqueous solution of a copper salt (e.g., copper nitrate).

-

The impregnated support is dried and then calcined in air to form the copper oxide.

-

Prior to the reaction, the catalyst is reduced in a hydrogen flow to obtain the active copper metal.

Reaction Procedure:

-

A high-pressure autoclave reactor is charged with γ-valerolactone, ethanol (B145695) (in a specified molar ratio, e.g., GVL:EtOH = 1:10), and the pre-reduced Cu/SiO₂-ZrO₂ catalyst (e.g., GVL:catalyst = 10:1 by weight).

-

The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10 bar).

-

The reaction mixture is heated to the target temperature (e.g., 250 °C) and stirred for a specified duration (e.g., 20 hours).

-

After the reaction, the reactor is cooled, and the product mixture is collected.

-

The products are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion, selectivity, and yield.

The one-pot conversion over a bifunctional copper catalyst is proposed to proceed through the following steps:

-

Nucleophilic attack: Ethanol attacks the carbonyl group of GVL, leading to the ring-opening and formation of ethyl 4-hydroxypentanoate (B1260314) as an intermediate.

-

Dehydration: The ethyl 4-hydroxypentanoate intermediate undergoes dehydration on the acidic sites of the support to form ethyl pentenoate.

-

Hydrogenation: The carbon-carbon double bond in ethyl pentenoate is then hydrogenated over the copper metal sites to yield the final product, this compound.

Vapor-Phase Synthesis of this compound from γ-Valerolactone

Vapor-phase catalytic conversion offers advantages such as continuous operation and easier product separation. This route often utilizes bifunctional catalysts with both acidic and hydrogenation functionalities.

Promoted Nickel on ZSM-5 (Ni/ZSM-5) Catalyzed Synthesis

Promoter-modified Ni/ZSM-5 catalysts have demonstrated high efficiency in the vapor-phase conversion of GVL to EV. Promoters such as Molybdenum (Mo) can significantly enhance the catalyst's activity and stability.[1][2]

Catalyst Preparation (2 wt% Mo, 10 wt% Ni on H-ZSM-5):

-

H-ZSM-5 zeolite is used as the support.

-

The support is co-impregnated with an aqueous solution containing nickel nitrate (B79036) and a molybdenum precursor (e.g., ammonium (B1175870) molybdate).

-

The impregnated support is dried at 120 °C for 12 hours.

-

The dried material is then calcined in static air at 450 °C for 5 hours.

Reaction Procedure:

-

A fixed-bed quartz reactor is loaded with the sieved catalyst particles.

-

The catalyst is reduced in-situ at 450 °C for 3 hours in a flow of 5% H₂/Ar.

-

A reactant mixture of GVL (10 wt%) in ethanol is vaporized in a pre-heating zone at 250 °C.

-

The vaporized reactant mixture is fed into the reactor at a specific flow rate (e.g., 2 mL/h) along with a co-flow of hydrogen.

-

The reaction is carried out at atmospheric pressure and a set temperature (e.g., 250 °C).

-

The product stream is condensed in an ice-cold trap and analyzed by GC and GC-MS.

The vapor-phase conversion over promoted Ni/ZSM-5 is believed to proceed via a different primary intermediate compared to the one-pot liquid-phase reaction.

-

Ring-opening: The GVL ring is opened on the Brønsted acid sites of the ZSM-5 support, primarily forming pentenoic acid.[1]

-

Hydrogenation: The pentenoic acid intermediate is then hydrogenated on the nickel sites to form valeric acid.

-

Esterification: Finally, valeric acid is esterified with ethanol, also catalyzed by the acidic sites of the support, to produce this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis routes, allowing for a direct comparison of their performance.

Table 1: Performance of Catalysts in One-Pot Synthesis of this compound from GVL

| Catalyst | Support | Temp (°C) | Pressure (bar H₂) | GVL Conv. (%) | EV Sel. (%) | EV Yield (%) | Reference |

| 8% Cu | SiO₂-ZrO₂ | 250 | 10 | 69 | 59 | 40.7 | [3] |

| 5% Cu | SiO₂-ZrO₂ | 250 | 10 | 67 | 44 | 29.5 | [3] |

| 8% Cu | SiO₂-Al₂O₃ | 250 | 10 | 77 | 32 | 24.6 | [3] |

| 8% Cu | ZSM-5 | 250 | 10 | 54 | 14 | 7.6 | [3] |

Table 2: Performance of Catalysts in Vapor-Phase Synthesis of this compound from GVL

| Catalyst | Promoter | Temp (°C) | Pressure | GVL Conv. (%) | EV Sel. (%) | EV Yield (%) | Reference |

| Ni/HZSM-5 | - | 250 | Atmospheric | ~10 | 45.2 | ~4.5 | [2] |

| Cr-Ni/HZSM-5 | Cr | 250 | Atmospheric | ~10 | 55.8 | ~5.6 | [2] |

| Mo-Ni/HZSM-5 | Mo | 250 | Atmospheric | >99 | 92.3 | >91.4 | [2] |

| W-Ni/HZSM-5 | W | 250 | Atmospheric | ~10 | 70.1 | ~7.0 | [2] |

| Mo-Ni/HZSM-5 | Mo | 300 | Atmospheric | >99 | 85.1 | >84.2 | [2] |

Conclusion

The synthesis of this compound from γ-valerolactone presents a promising avenue for the production of bio-derived chemicals and fuels. Both one-pot and vapor-phase catalytic routes have demonstrated viability, with the choice of catalyst and reaction conditions playing a crucial role in determining the process efficiency. The Mo-promoted Ni/ZSM-5 catalyst in a vapor-phase system shows particularly high yields of this compound.[2] Further research into catalyst development, particularly for the one-pot synthesis to improve selectivity, and process optimization will be key to advancing these sustainable technologies towards industrial application. This guide provides a foundational understanding of the current state of these alternative synthesis routes to aid researchers in this endeavor.

References

Ethyl Valerate: A Technical Guide to its Application as a Biofuel Additive